5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine
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Overview
Description
5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 5-position and a 2-methylpropylsulfanyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine typically involves the nucleophilic substitution reaction of 5-chloropyridine with 2-methylpropylthiol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified sulfanyl derivatives.
Substitution: Amino, thiol, or alkoxy-substituted pyridines.
Scientific Research Applications
5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-mercaptopyridine
- 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyridine
- 5-Chloro-2-[(2-ethylpropyl)sulfanyl]pyridine
Uniqueness
5-Chloro-2-[(2-methylpropyl)sulfanyl]pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the 2-methylpropylsulfanyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(2-methylpropylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLJEVNESNEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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